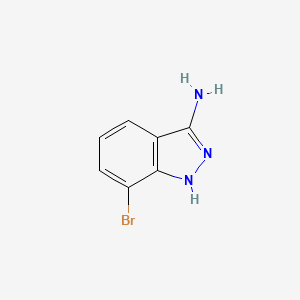

7-Bromo-1H-indazol-3-amine

Descripción general

Descripción

7-Bromo-1H-indazol-3-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. The presence of a bromine atom at the 7th position and an amino group at the 3rd position makes this compound a unique and valuable compound in various fields of scientific research.

Mecanismo De Acción

- Lenacapavir primarily targets the HIV-1 capsid protein , disrupting its function and inhibiting viral replication .

- However, its downstream effects likely involve interference with viral capsid assembly and disassembly processes, ultimately hindering viral replication .

- Cellular effects include reduced viral replication, decreased infectivity, and potential immune system recognition of the defective virions .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Análisis Bioquímico

Biochemical Properties

It is known that the 1H-indazole-3-amine structure is an effective hinge-binding fragment . This suggests that 7-Bromo-1H-indazol-3-amine may interact with enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

Indazole derivatives have been shown to have antitumor activity, affecting apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .

Molecular Mechanism

It is plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1H-indazol-3-amine typically involves the bromination of 1H-indazole followed by the introduction of an amino group at the 3rd position. One common method involves the use of bromine or a brominating agent to achieve regioselective bromination. The subsequent introduction of the amino group can be achieved through nucleophilic substitution reactions using ammonia or amines under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 7-Bromo-1H-indazol-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophiles.

Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitroso or nitro derivatives, while reduction can lead to the formation of hydrazine derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form biaryl or heteroaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or organometallic reagents can be used.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

- Substituted indazoles

- Nitroso or nitro derivatives

- Hydrazine derivatives

- Biaryl or heteroaryl compounds

Aplicaciones Científicas De Investigación

7-Bromo-1H-indazol-3-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparación Con Compuestos Similares

- 5-Bromo-1H-indazol-3-amine

- 4-Chloro-1H-indazol-3-amine

- 6-Nitro-1H-indazol-3-amine

Comparison: 7-Bromo-1H-indazol-3-amine is unique due to the specific positioning of the bromine atom and the amino group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in biological assays, making it a valuable compound for targeted research applications.

Actividad Biológica

7-Bromo-1H-indazol-3-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 7-position of the indazole ring and an amine functional group at the 3-position. Its molecular formula is CHBrN, with a molecular weight of approximately 212.05 g/mol. The compound's structure allows for electrophilic substitution reactions, enhancing its reactivity and potential for further functionalization.

Biological Activities

Research indicates that this compound exhibits various biological activities, primarily as a kinase inhibitor . Kinases are crucial targets in cancer therapy, and compounds with indazole structures have been shown to possess significant antitumor properties. Notably, derivatives of indazole often demonstrate antimicrobial properties as well.

Antitumor Activity

Several studies have explored the antitumor potential of indazole derivatives, with findings suggesting that this compound could inhibit specific kinases involved in cancer cell proliferation. For instance, similar compounds have shown effectiveness against various cancer cell lines, indicating that this compound may also exhibit comparable activity.

Antimicrobial Properties

Indazole derivatives are known for their antimicrobial effects. Preliminary studies suggest that this compound may interact with microbial enzymes or receptors, leading to inhibition of microbial growth. Further research is needed to establish its efficacy against specific pathogens.

Synthesis Methods

The synthesis of this compound typically involves several steps. A common method includes the reaction of 3-nitro-1H-indazole with potassium carbonate and copper iodide in the presence of a bromo source such as 1,2-dibromoethane. This approach has been optimized for large-scale production, making it economically viable for pharmaceutical applications .

Synthetic Route Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 3-nitro-1H-indazole + KCO + CuI + Br-source | Reflux | High |

| 2 | Functionalization | Varies | Variable |

Kinase Inhibition Studies

A recent study demonstrated that compounds structurally related to this compound effectively inhibited specific kinases involved in cancer signaling pathways. These findings suggest that this compound could be further developed as a therapeutic agent targeting these pathways .

Interaction Studies

Preliminary binding studies using surface plasmon resonance indicated that this compound has a notable binding affinity for certain enzymes and receptors. This interaction profile suggests potential applications in enzyme inhibition and receptor modulation .

Propiedades

IUPAC Name |

7-bromo-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBDLGMVAZJRKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10720969 | |

| Record name | 7-Bromo-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234616-28-4 | |

| Record name | 7-Bromo-1H-indazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.